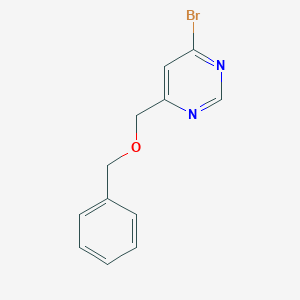
4-((Benciloxi)metil)-6-bromopirimidina
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with a benzyloxy methyl group. This could potentially be achieved through a nucleophilic substitution reaction, where the bromine atom on the pyrimidine ring is replaced by the benzyloxy methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, with a benzyloxy methyl group attached at the 4th position and a bromine atom at the 6th position. The presence of the bromine atom would make the compound relatively heavy, and the benzyloxy group would likely confer some degree of polarity to the molecule .
Chemical Reactions Analysis
As a bromopyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced by other groups in a nucleophilic substitution reaction. Additionally, the benzyloxy group could potentially be modified or removed through various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively dense and possibly volatile. The benzyloxy group could confer some degree of polarity to the molecule, which could influence its solubility properties .
Aplicaciones Científicas De Investigación
Actividad antioxidante
El compuesto se ha utilizado en la síntesis de ligandos de base de Schiff, que se ha encontrado que exhiben una actividad antioxidante in vitro significativa . Específicamente, se encontró que los complejos metálicos (II) sintetizados eran altamente potentes y mostraron una buena eficiencia para decolorar la solución de color púrpura de DPPH en comparación con los ligandos de base de Schiff libres .
Actividad antimicrobiana
Los ligandos de base de Schiff derivados del compuesto han mostrado actividades antimicrobianas prometedoras. Se encontró que los complejos metálicos (II) eran más nocivos que los ligandos de base de Schiff libres contra cepas bacterianas (S. aureus, B. subtilis, P. aeruginosa, E. coli) y cepas fúngicas (A. niger, C. albicans) .
Estudios de acoplamiento molecular
El compuesto se ha utilizado en estudios de acoplamiento molecular con la enzima C. albicans sterol 14-alfa demetilasa . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos fármacos dirigidos a esta enzima.
Síntesis de complejos de metales de transición
El compuesto se utiliza en la síntesis de complejos de metales de transición. Estos complejos se han caracterizado mediante diversas técnicas espectroscópicas y estudios físicos .
Agentes anticancerígenos
El compuesto se ha utilizado en la síntesis de derivados de benzimidazol, que han mostrado potencial como agentes anticancerígenos . La presencia de grupos donadores de electrones (OH, OMe, –NMe2, –O–CH2–C6H5) provocó un aumento significativo de la actividad anticancerígena .
Síntesis de derivados de benzimidazol
El compuesto se ha utilizado en la síntesis de derivados de 2-(sustituido-fenil) benzimidazol . Estos derivados se han estudiado por su bioactividad contra tres líneas celulares cancerosas A549, MDA-MB-231 y PC3 .
Mecanismo De Acción
Target of Action
Many pyrimidine derivatives are known to interact with various enzymes and receptors in the body, including those involved in dna synthesis and cellular metabolism .
Mode of Action
The benzyloxy group might also undergo various transformations under different conditions .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid metabolism, and brominated compounds can participate in various organic reactions .
Pharmacokinetics
The properties of a compound can be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
Depending on its target and mode of action, it could potentially influence various cellular processes .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For example, certain reactions involving bromopyrimidines are known to be catalyzed by transition metals .
Propiedades
IUPAC Name |
4-bromo-6-(phenylmethoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTVBHWLAKHOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


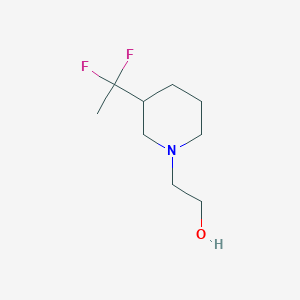
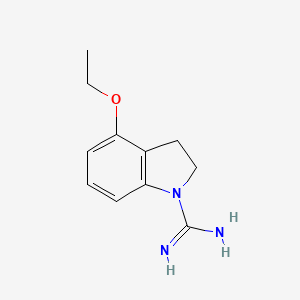
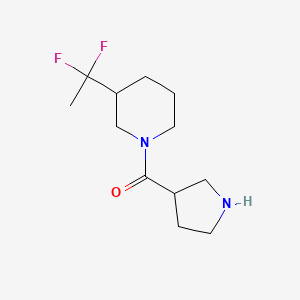
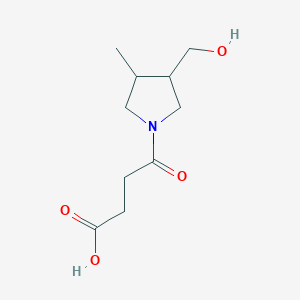


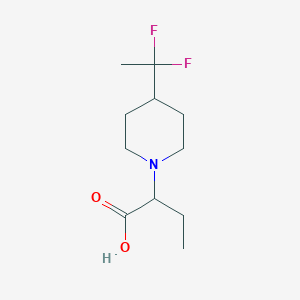


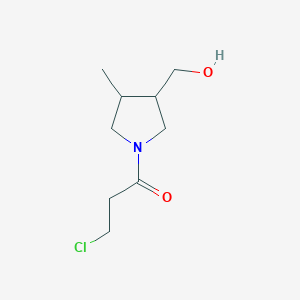
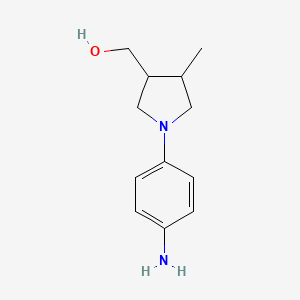
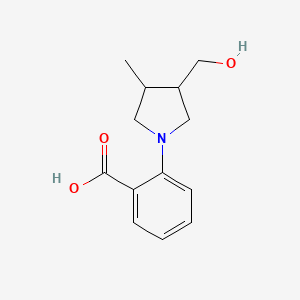
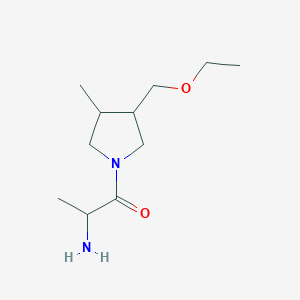
![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)
